molecular formula C6H6ClNO2 B1313922 2-(3-Methylisoxazol-5-yl)acetyl chloride CAS No. 62759-29-9

2-(3-Methylisoxazol-5-yl)acetyl chloride

Cat. No.: B1313922
CAS No.: 62759-29-9
M. Wt: 159.57 g/mol
InChI Key: ZQNDSGBALFYMLH-UHFFFAOYSA-N
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Description

2-(3-Methylisoxazol-5-yl)acetyl chloride is a chemical compound with the molecular formula C₆H₆ClNO₂. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-(3-Methylisoxazol-5-yl)acetyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-1, which is involved in the inflammatory response . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to a reduction in the production of pro-inflammatory mediators.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, thereby altering the production of cytokines and other signaling molecules . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can occur through the formation of covalent bonds with active site residues or through non-covalent interactions that block substrate access . Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation and elimination from the body . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its therapeutic efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylisoxazol-5-yl)acetyl chloride typically involves the chlorination of 2-(3-Methylisoxazol-5-yl)acetic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylisoxazol-5-yl)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(3-Methylisoxazol-5-yl)acetic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for chlorination reactions.

    Oxalyl Chloride ((COCl)₂): Another chlorinating agent.

    Amines, Alcohols, and Thiols: Nucleophiles for substitution reactions.

    Water: For hydrolysis reactions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    2-(3-Methylisoxazol-5-yl)acetic Acid: Formed from hydrolysis.

Scientific Research Applications

2-(3-Methylisoxazol-5-yl)acetyl chloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules.

    Biological Studies: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylisoxazol-5-yl)acetic Acid: The parent compound from which 2-(3-Methylisoxazol-5-yl)acetyl chloride is derived.

    3-Methylisoxazole: A simpler isoxazole derivative with similar structural features.

    5-Methylisoxazole-3-carboxylic Acid: Another isoxazole derivative with different functional groups.

Uniqueness

This compound is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through substitution and condensation reactions sets it apart from other isoxazole derivatives. Additionally, its applications in medicinal chemistry and material science highlight its versatility and importance in research.

Properties

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-4-2-5(10-8-4)3-6(7)9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNDSGBALFYMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N,N-Dimethylformamide (few drops), followed by oxalyl chloride (9.5 mL, 106 mmol) were added dropwise to a cooled (10° C.) solution of (3-methyl-isoxazol-5-yl)-acetic acid (5 g, 35.4 mmol) in dichloromethane (50 mL), and the solution was allowed to warm to room temperature. The reaction was stirred for a further 3 hours, then concentrated under reduced pressure. The residue was azeotroped with toluene to afford the title compound.
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5 g
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